N-PHENYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,4'-PIPERIDINE]-1'-CARBOXAMIDE
Description
N-Phenyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxamide is a spirocyclic compound featuring a benzopyran ring fused to a piperidine moiety, with a phenyl carboxamide group at the 1'-position. This structure confers conformational rigidity, which may enhance binding specificity in biological systems.
Properties
IUPAC Name |
N-phenylspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(21-17-7-2-1-3-8-17)22-14-12-20(13-15-22)11-10-16-6-4-5-9-18(16)24-20/h1-9H,10-15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKNKIIFFZIDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)NC3=CC=CC=C3)OC4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide typically involves a multi-step process. One common method includes the condensation of a chromanone derivative with a piperidine derivative under acidic or basic conditions to form the spiro linkage. The phenyl group is introduced through a nucleophilic substitution reaction, and the carboxamide moiety is added via an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form chromanone derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Chromanone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and inflammation.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound’s spiro architecture distinguishes it from non-spiro piperidine carboxamides. Key structural differences include:
- Spiro vs.
- Substituent Variations : Unlike N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide (), which has a sulfonyl group enhancing electron-withdrawing properties, the target compound lacks such groups, possibly favoring different pharmacokinetic profiles .
- Complexity vs.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Structural Rigidity : The spiro framework may reduce off-target interactions compared to flexible analogs, though this requires validation via binding assays .
- Substituent Effects : Sulfonyl and trifluoromethyl groups () enhance stability but may limit bioavailability, whereas the target compound’s simplicity could improve drug-likeness .
- Therapeutic Potential: FAAH inhibitors () demonstrate the relevance of carboxamides in CNS disorders, suggesting the target compound merits evaluation for similar applications .
Biological Activity
N-Phenyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of spiro compounds characterized by a unique bicyclic structure that incorporates both benzopyran and piperidine moieties. Its chemical formula is with a molecular weight of 310.39 g/mol. The spiro structure contributes to its distinct biological activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.
| Study | Cell Line | Mechanism of Action | Key Findings |
|---|---|---|---|
| MCF-7 (breast cancer) | Caspase activation | Induced apoptosis at IC50 = 15 µM | |
| HeLa (cervical cancer) | Cell cycle arrest | G0/G1 phase arrest observed |
Antioxidant Properties
The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. In vitro assays reveal that it scavenges free radicals effectively, contributing to its potential therapeutic effects in oxidative stress-related diseases.
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects. It appears to inhibit neuroinflammation and protect neuronal cells from apoptosis induced by neurotoxic agents.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cell Cycle Regulation : It influences cell cycle progression, particularly inducing G0/G1 phase arrest in cancer cells.
- Antioxidant Activity : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Mice with Tumor Models : Administration of the compound resulted in a significant reduction in tumor size and weight compared to control groups. Histological analysis showed decreased proliferation markers in treated tumors.
- Neuroprotective Study : In a model of neurodegeneration induced by amyloid-beta peptides, treatment with the compound improved cognitive function as assessed by behavioral tests and reduced neuronal loss in histological evaluations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
